molecular formula C12H14ClNO4S B022902 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid CAS No. 109029-95-0

2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid

Cat. No. B022902
M. Wt: 303.76 g/mol
InChI Key: RYCLZKQOCUAPMF-UHFFFAOYSA-N
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Description

2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid is a compound of interest due to its structural complexity and potential biological activities. The interest in sulfonamide derivatives, particularly those involving piperidine, stems from their diverse pharmacological activities and importance in medicinal chemistry.

Synthesis Analysis

The synthesis of related sulfonamide derivatives often involves the coupling of chloro-benzenesulfonyl chloride with piperidine under controlled conditions. For example, Khalid et al. (2013) synthesized a series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine through dynamic pH control in aqueous media, followed by substitution at the oxygen atom with different electrophiles (Khalid et al., 2013). This provides a general approach to synthesizing related compounds, including 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Piperidine's reaction with nitro-aromatic compounds, serving as a model for understanding the reactivity of similar sulfonamide structures, including 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid, showcases the potential for nucleophilic aromatic substitution reactions. This reaction mechanism is vital for synthesizing various aromatic sulfonamides and explores the kinetics and potential catalysis of such reactions (Pietra & Vitali, 1972).

Mutagenicity of Benzidine Analogues

The mutagenicity of benzidine analogues, including those related to the chemical structure of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid, has been extensively reviewed. These compounds' effects on genetic material are crucial for understanding their potential risks and applications in developing safer chemicals (Chung, Chen, & Claxton, 2006).

Antifungal Compounds from Piper Species

Compounds derived from Piper species, which share a structural similarity with 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid, have been documented for their antifungal activities. This review highlights the chemical diversity and potential biological applications of piperidine-based compounds in addressing fungal infections (Xu & Li, 2011).

Antioxidant Capacity Assays

The role of sulfonamide compounds in antioxidant assays, particularly those involving radical cation-based systems, provides insight into their potential antioxidative properties. This knowledge is essential for developing new therapeutic agents or antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Novel Synthesis of Pharmaceutical Compounds

Research on novel synthesis pathways for pharmaceuticals, including proton pump inhibitors, sheds light on the utility of complex sulfonamide structures similar to 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid in drug development. These studies provide a foundation for exploring new therapeutic agents and understanding the synthesis of related compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Safety And Hazards

The safety and hazards of “2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid” are not available. For the related compound “2-chloro-5-(piperidine-1-sulfonyl)aniline”, some safety information is provided . It has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

2-chloro-5-piperidin-1-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c13-11-5-4-9(8-10(11)12(15)16)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCLZKQOCUAPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354282
Record name 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640745
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid

CAS RN

109029-95-0
Record name 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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